molecular formula C10H11NO B8392138 2-Amino-2-methyl-indan-1-one

2-Amino-2-methyl-indan-1-one

Cat. No.: B8392138
M. Wt: 161.20 g/mol
InChI Key: HTWHLAQQUBJQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methyl-indan-1-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-methyl-indan-1-one in laboratory settings?

  • Methodology : A two-step approach is common:

Friedel-Crafts acylation : React indane with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 2-methyl-indan-1-one.

Amination : Introduce the amino group via nitration followed by reduction (e.g., using H₂/Pd-C) or direct substitution with ammonia under high pressure.
Note: Purification via recrystallization (e.g., ethanol/water mixtures) is critical due to potential byproducts like regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm the indan backbone and methyl/amino substituents. Look for characteristic shifts (e.g., NH₂ ~3–5 ppm, carbonyl C=O ~200–220 ppm).
  • IR : Stretching frequencies for C=O (~1680–1750 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹).
  • X-ray crystallography : For unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding or steric effects .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Protocol :

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min increments.
  • pH stability : Monitor degradation via HPLC in buffers (pH 3–11) over 24–72 hours.
  • Light sensitivity : Expose to UV (254 nm) and track decomposition by UV-Vis spectroscopy.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Approach :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to validate bond lengths/angles.
  • High-resolution data : Collect synchrotron data (≤0.8 Å resolution) to reduce ambiguity in electron density maps.

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

  • Workflow :

DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.

MD simulations : Model solvation effects (e.g., in DMSO or water) to predict reaction pathways.

Docking studies : If bioactive, simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. What experimental designs mitigate challenges in regioselective functionalization of the indan core?

  • Solutions :

  • Directed ortho-metalation : Use a directing group (e.g., Bpin) to control substitution sites.
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side products (e.g., 100°C, 30 min, sealed vessel).
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?

  • Troubleshooting :

  • Solvent effects : Recalculate DFT shifts with implicit solvent models (e.g., PCM for DMSO).
  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., NH₂ rotation).
  • Impurity identification : Perform LC-MS to rule out contaminants (e.g., oxidation byproducts) .

Q. Methodological Resources

TechniqueApplicationReference
SHELXLCrystallographic refinement
DFT/B3LYPElectronic property prediction
ReactIRReaction monitoring

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-amino-2-methyl-3H-inden-1-one

InChI

InChI=1S/C10H11NO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6,11H2,1H3

InChI Key

HTWHLAQQUBJQLF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the procedure of Farnum et. al (Synthesis 1972, 191-192.), water (1.35 L) is stirred at 80° C. and de-gassed by periodic evacuating and flushing with nitrogen (3×). K3FeCN6 (202 g, 615 mmol) and 2-methyl-indan-1-one (20 g, 137 mmol) are added. The mixture is stirred rapidly under nitrogen at 80° C. while aqueous concentrated ammonia solution (105 mL) is added over 30 minutes. Stirring is continued at 80° C. for 20 hours. When cool, the solution is made alkaline by addition of sodium hydroxide (2 g) and extracted with ethyl acetate (2×200 mL). The organic extract is concentrated to a volume of 200 ml and the product is extracted into aqueous HCl (200 mL, 1M). The acidic aqueous phase is separated, basified with sodium hydroxide, and extracted with ethyl acetate (2×100 mL). The organic layer is separated, dried (Na2SO4) and the solvent removed to give an orange oil.
[Compound]
Name
K3FeCN6
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
1.35 L
Type
solvent
Reaction Step Four

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